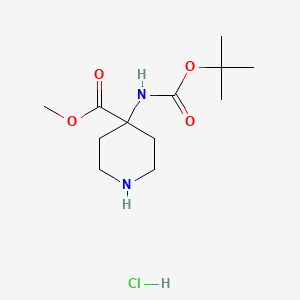

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride

Description

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride (CAS: 1381947-68-7) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. Its molecular formula is C₁₂H₂₃ClN₂O₄ with a molecular weight of 294.78 g/mol . The compound is used as a pharmaceutical intermediate, particularly in the synthesis of nitrogen-containing heterocycles for drug discovery . It requires storage under inert conditions at 2–8°C and exhibits hazard warnings for skin/eye irritation and respiratory sensitivity (H302, H315, H319, H335) .

Properties

IUPAC Name |

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4.ClH/c1-11(2,3)18-10(16)14-12(9(15)17-4)5-7-13-8-6-12;/h13H,5-8H2,1-4H3,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSXDHAILALMNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNCC1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735007 | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1381947-68-7 | |

| Record name | 4-Piperidinecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1381947-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride are currently unknown It’s possible that the compound could influence multiple pathways, given the complexity of biological systems

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.

Biochemical Analysis

Biochemical Properties

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds and other essential biochemical processes. The compound’s interaction with enzymes such as proteases and peptidases is vital for its role in biochemical synthesis. These interactions often involve the formation of covalent bonds between the compound and the active sites of the enzymes, leading to the formation of stable enzyme-substrate complexes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, the compound can modulate gene expression by interacting with DNA and RNA molecules, influencing the transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and biochemical processes. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity, organ toxicity, and alterations in metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester the compound, influencing its localization and distribution within tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This subcellular localization can influence the compound’s interactions with biomolecules and its overall biochemical activity.

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride, with the CAS number 1381947-68-7, is a compound that has garnered attention in pharmaceutical and biochemical research due to its versatile reactivity and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₂₃ClN₂O₄

- Molecular Weight : 294.78 g/mol

- Density : Approximately 1.11 g/cm³

- pKa : Predicted to be around 10.51 .

The biological activity of this compound primarily stems from its ability to act as a precursor in various chemical reactions. The tert-butoxycarbonyl (Boc) protecting group enhances stability during synthesis, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets through hydrogen bonding and electrostatic interactions, making it a potential candidate for drug development targeting neurological disorders and enzyme inhibitors .

Biological Activity Overview

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, including CTP synthetase. For instance, derivatives of this compound have shown promising inhibitory activity against Trypanosoma brucei CTP synthetase, with IC₅₀ values indicating significant potency .

- Antitumor Activity : Research has indicated that compounds related to this structure exhibit metabolic stability and anti-tumor activity in xenograft mouse models, suggesting potential applications in cancer therapy .

- Neuropharmacological Effects : The compound's structure suggests it may interact with neurotransmitter systems, warranting further investigation into its effects on neurological pathways.

Case Study 1: CTP Synthetase Inhibitors

A study focused on the structure-activity relationship (SAR) of derivatives of methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate found that specific modifications to the Boc group significantly enhanced inhibitory potency against CTP synthetase in T. b. brucei. The N-Boc protected derivative exhibited an IC₅₀ of 0.043 μM, highlighting its potential as a lead compound for further drug development .

Case Study 2: Antitumor Activity

In another study, related compounds demonstrated significant anti-tumor activity in xenograft models. These findings support the hypothesis that structural analogs of methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate could serve as effective therapeutic agents against various cancers due to their ability to inhibit tumor growth through metabolic pathways .

Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride is primarily utilized in the field of medicinal chemistry for the following purposes:

1.1. Drug Development

The compound serves as an important intermediate in the synthesis of various bioactive molecules. It is particularly useful in the development of:

- Anticancer Agents : The piperidine scaffold is often found in compounds with anticancer properties, allowing for modifications that enhance efficacy and selectivity.

- Antiviral Drugs : Research indicates that derivatives of this compound can exhibit antiviral activity, making it a candidate for further exploration in antiviral drug development.

1.2. Peptide Synthesis

Boc-piperidine is widely used in peptide synthesis due to its ability to protect amine functionalities during the coupling process. The tert-butoxycarbonyl (Boc) group can be easily removed under mild acidic conditions, facilitating the formation of peptides with high purity and yield.

Case Studies and Research Findings

Several studies highlight the utility of this compound in various research applications:

2.1. Synthesis of Bioactive Compounds

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a series of piperidine derivatives using Boc-piperidine as a key intermediate. These derivatives showed promising activity against specific cancer cell lines, indicating potential therapeutic applications in oncology.

2.2. Antiviral Activity

Research conducted by a pharmaceutical company explored the antiviral properties of compounds derived from Boc-piperidine. The study found that certain modifications to the piperidine structure enhanced activity against viral infections, suggesting a pathway for developing new antiviral therapies.

Comparison with Similar Compounds

Research Implications

The Boc-protected piperidine scaffold serves as a versatile intermediate in medicinal chemistry. Its analogs enable:

Diversification of Pharmacophores : Substituent variation (e.g., urea in , phenyl-propionyl in ) tailors compounds for specific biological targets.

Optimization of Drug-like Properties : Counterion selection (HCl vs. oxalate) balances solubility and crystallinity .

Exploration of Ring Conformations : Pyrrolidine vs. piperidine analogs address spatial requirements in receptor binding .

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride generally involves a multi-step process:

Step 1: Boc Protection of 4-Aminopiperidine-4-carboxylic acid

The primary amine of 4-aminopiperidine-4-carboxylic acid is protected using tert-butyl chloroformate (Boc₂O) in the presence of a base such as triethylamine. This step selectively introduces the Boc protecting group, stabilizing the amine for subsequent reactions.Step 2: Esterification to Form the Methyl Ester

The Boc-protected amino acid is then esterified by reaction with methanol under acidic conditions (e.g., sulfuric acid or hydrochloric acid catalyst), yielding the methyl ester derivative.Step 3: Formation of Hydrochloride Salt (If Required)

The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent to improve stability and handling.

Detailed Reaction Conditions and Parameters

| Step | Reaction | Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | tert-Butyl chloroformate, triethylamine | 0–25°C, inert atmosphere | Stoichiometric control critical to avoid over-alkylation |

| 2 | Esterification | Methanol, H₂SO₄ or HCl catalyst | Reflux or room temperature, several hours | Acid catalysis promotes ester formation |

| 3 | Salt Formation | HCl gas or aqueous HCl | Room temperature | Yields stable hydrochloride salt |

Industrial Production Considerations

Continuous Flow Synthesis: Industrial production may employ continuous flow reactors to enhance reaction control, yield, and safety. Precise temperature and pressure regulation optimize the Boc protection and esterification steps.

Purification: Typical purification involves silica gel column chromatography using hexane/ethyl acetate mixtures or recrystallization from ethanol/water mixtures to achieve >95% purity.

Analytical and Research Findings on Preparation

Reaction Mechanism Insights

- The Boc protection proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming a carbamate linkage.

- Esterification under acidic conditions converts the carboxylic acid group into a methyl ester through protonation of the acid and nucleophilic attack by methanol.

- The Boc group acts as a steric shield, influencing the reactivity of the piperidine nitrogen and facilitating selective reactions.

Summary Table of Preparation Route

| Parameter | Description |

|---|---|

| Starting Material | 4-Aminopiperidine-4-carboxylic acid |

| Protecting Group | tert-Butoxycarbonyl (Boc) via tert-butyl chloroformate |

| Esterification Agent | Methanol (acid-catalyzed) |

| Catalyst | Sulfuric acid or hydrochloric acid |

| Temperature Range | 0–25°C for Boc protection; reflux or room temp for esterification |

| Purification | Silica gel chromatography or recrystallization |

| Final Form | Hydrochloride salt for stability |

Representative Synthetic Procedure (Literature-Based)

Boc Protection: Dissolve 4-aminopiperidine-4-carboxylic acid in anhydrous dichloromethane under nitrogen. Cool to 0–5°C. Add triethylamine followed by dropwise addition of tert-butyl chloroformate. Stir at 0–25°C for 2–4 hours.

Work-up: Quench reaction with water, extract organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Esterification: Dissolve Boc-protected intermediate in methanol containing catalytic sulfuric acid. Stir at reflux for 4–6 hours.

Isolation: Neutralize acid, extract product, and purify by chromatography or recrystallization.

Salt Formation: Bubble dry HCl gas into a solution of the free base in anhydrous ether to precipitate the hydrochloride salt.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate hydrochloride?

- Methodological Answer : The compound is synthesized via multi-step reactions involving tert-butoxycarbonyl (Boc) protection of the piperidine amine, followed by carboxylation and esterification. A common approach involves reacting 4-aminopiperidine derivatives with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions to introduce the Boc group. Subsequent carboxylation at the 4-position, esterification with methanol, and hydrochloride salt formation yield the final product. Hydrogen chloride gas or aqueous HCl is typically used for salt formation .

- Key Data :

- Molecular formula: C₁₂H₂₃ClN₂O₄ (hydrochloride salt) .

- CAS numbers: 1381947-68-7 (hydrochloride) and 115655-44-2 (free base ester) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the Boc-protected amine, methyl ester, and piperidine ring structure. Fourier-Transform Infrared (FTIR) identifies carbonyl stretches (Boc: ~1680–1720 cm⁻¹; ester: ~1740 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) ensures absence of impurities. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H⁺] at m/z 294.7 for free base; [M-Cl⁻] at 258.3 for hydrochloride) .

Advanced Research Questions

Q. What strategies are employed to maintain the stability of the Boc protecting group during reactions involving this compound?

- Methodological Answer : The Boc group is acid-labile but stable under basic and nucleophilic conditions. To prevent premature deprotection:

- Avoid strong acids (e.g., TFA, HCl) during reactions unless intentional.

- Use mild bases (e.g., NaHCO₃) for workup to neutralize residual HCl from salt formation.

- Monitor reaction pH (ideally >5) using litmus strips or pH meters. Stability studies show the Boc group remains intact at temperatures ≤40°C in anhydrous solvents (e.g., DCM, THF) .

- Key Data :

- Boc deprotection typically occurs in 4M HCl/dioxane or TFA/DCM (1:1 v/v) at RT for 1–2 hours .

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but may reduce nucleophilicity of the piperidine nitrogen. For reactions requiring free amine participation (e.g., amide coupling), in-situ neutralization with a tertiary amine (e.g., DIPEA, TEA) is critical. Kinetic studies show that salt dissociation in DMF at 25°C occurs within 10 minutes, enabling efficient participation in SN2 or SNAr reactions .

- Key Data :

- Solubility: 25 mg/mL in methanol, 10 mg/mL in water (hydrochloride salt) .

Q. What are the applications of this compound in synthesizing bioactive molecules or drug candidates?

- Methodological Answer : The compound serves as a versatile building block in medicinal chemistry. Its piperidine core and Boc-protected amine enable:

- Peptide mimetics : Incorporation into constrained peptidomimetics via ester-to-amide conversion.

- Kinase inhibitors : Functionalization at the 4-position with aryl or heteroaryl groups to modulate target binding.

- Prodrugs : Ester hydrolysis (e.g., using LiOH/THF/H₂O) generates the carboxylic acid derivative, a precursor for prodrug design .

Data Contradictions and Notes

- CAS Number Discrepancy : and list conflicting CAS numbers (1381947-68-7 vs. 115655-44-2). This may arise from salt vs. free base distinctions or database errors. Researchers should verify purity and structure via analytical methods .

- Safety : The compound requires handling in a fume hood with PPE (gloves, goggles) due to skin/eye irritation risks. Store in airtight containers at 2–8°C, protected from moisture and light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.